molecular formula C20H19NO3 B4826169 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione

2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione

Cat. No.: B4826169
M. Wt: 321.4 g/mol
InChI Key: KFQRAADXJXNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione is a complex organic compound that features both an indene and an isoindole moiety

Preparation Methods

The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione part of the molecule may also play a role in its biological effects by interacting with nucleophilic sites in proteins and other biomolecules .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19-17-7-1-2-8-18(17)20(23)21(19)11-4-12-24-16-10-9-14-5-3-6-15(14)13-16/h1-2,7-10,13H,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRAADXJXNJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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